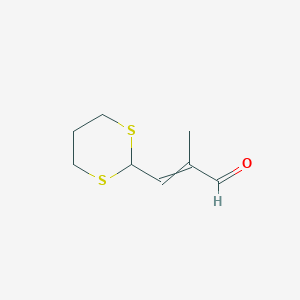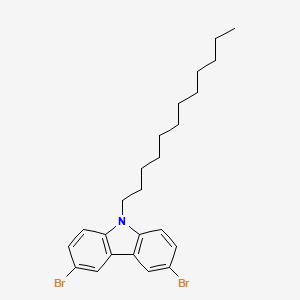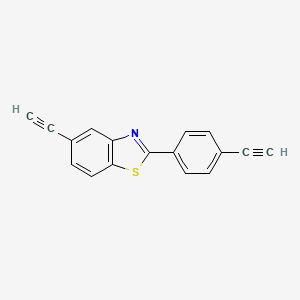
5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of ethynyl groups attached to both the benzothiazole and phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole typically involves the Sonogashira coupling reaction. This reaction is a well-known method for forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, catalyzed by palladium and copper . The general reaction conditions include:
Catalysts: Palladium(II) acetate and copper(I) iodide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Triethylamine or diisopropylamine
Temperature: Room temperature to 80°C
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a cornerstone in the industrial synthesis of similar compounds. The scalability of this reaction makes it suitable for large-scale production, provided that the reaction conditions are optimized for yield and purity.
化学反応の分析
Types of Reactions
5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of ethyl-substituted benzothiazoles.
Substitution: Formation of halogenated benzothiazoles.
科学的研究の応用
5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole involves its interaction with molecular targets such as DNA and proteins. The ethynyl groups facilitate the formation of covalent bonds with nucleophilic sites on these biomolecules, leading to potential inhibition of enzymatic activity or disruption of cellular processes. The benzothiazole ring can also participate in π-π stacking interactions, enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
- 2-(4-Ethynylphenyl)-1,3-benzothiazole
- 5-Ethynyl-2-phenyl-1,3-benzothiazole
- 2-(4-Ethynylphenyl)-1,3-benzoxazole
Uniqueness
5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole is unique due to the presence of two ethynyl groups, which enhance its reactivity and potential for forming complex molecular architectures. This dual ethynyl functionality distinguishes it from similar compounds, making it a versatile building block in synthetic chemistry and a promising candidate for various applications in materials science and medicinal chemistry.
特性
CAS番号 |
84033-03-4 |
|---|---|
分子式 |
C17H9NS |
分子量 |
259.3 g/mol |
IUPAC名 |
5-ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C17H9NS/c1-3-12-5-8-14(9-6-12)17-18-15-11-13(4-2)7-10-16(15)19-17/h1-2,5-11H |
InChIキー |
SWMLCZDFIWORTI-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
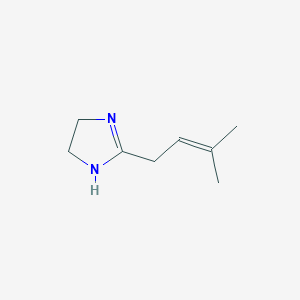
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)
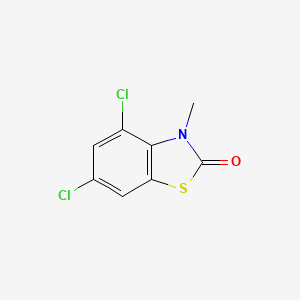
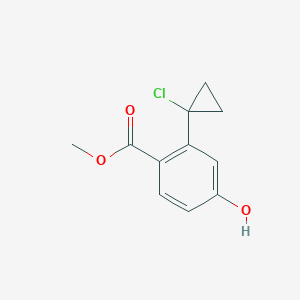
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
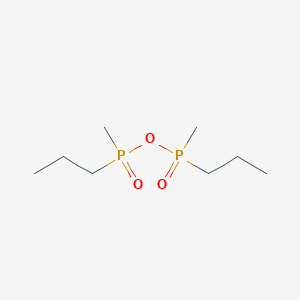
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
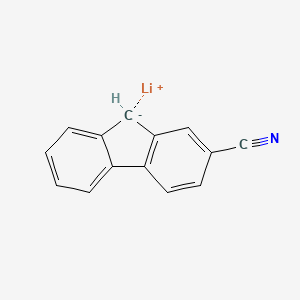
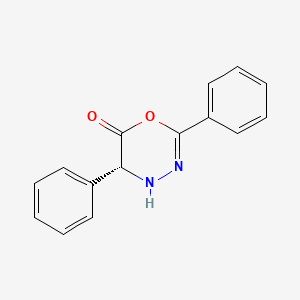
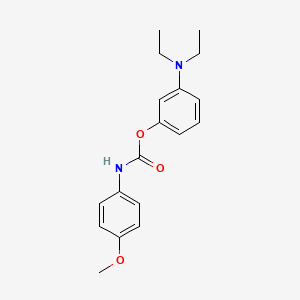
![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
